![molecular formula C11H11N3O B2892265 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 1190971-47-1](/img/structure/B2892265.png)

3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Übersicht

Beschreibung

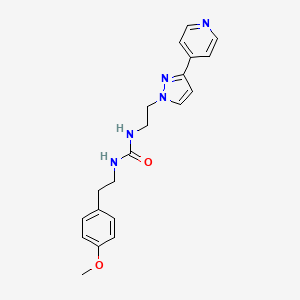

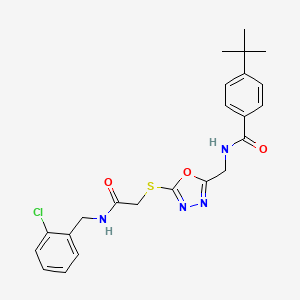

“3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a compound that belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Biomedical Applications

Compounds like 1H-Pyrazolo[3,4-b]pyridines, which share structural similarities with 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, have been extensively studied for their biomedical applications. These heterocyclic compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The versatility of the substituents on the core structure allows for the synthesis of derivatives with targeted biological properties, ranging from anticancer to antimicrobial activities (Donaire-Arias et al., 2022).

Advances in Material Science

In material science, derivatives of pyridine and isoxazole, akin to this compound, have been applied in the synthesis of complex structures with unique properties. For instance, pyrazolylpyridine complexes have shown potential in creating materials with slow magnetization reversal, indicating applications in data storage and magnetic sensors (Gass et al., 2012).

Catalysis and Organic Synthesis

The structural framework of pyridine-based compounds facilitates their use in catalysis and organic synthesis. For example, complexes containing pyridyl and tetrazole ligands have been explored for their catalytic properties, demonstrating the importance of these compounds in facilitating various chemical reactions, including polymerization and synthesis of fine chemicals (Stagni et al., 2008).

Photophysical Properties for OLED Applications

Compounds with pyrazole and pyridine moieties have also been investigated for their photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation is crucial for the development of more efficient and durable displays and lighting devices (Li et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to target cyclin-dependent kinase 2 .

Mode of Action

It’s worth noting that similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been found to influence various biological pathways, including glucose uptake into muscle and fat cells .

Result of Action

Related compounds have shown cytotoxic activities against certain cancer cell lines .

Eigenschaften

IUPAC Name |

3-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)15-14-11/h1-2,4-5,13H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJLORGVCJIALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1ON=C2C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)